molecular formula C7H16Cl2N2O B2713256 (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride CAS No. 2309431-75-0

(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride

Cat. No.: B2713256
CAS No.: 2309431-75-0
M. Wt: 215.12
InChI Key: YQGLCYRTQRISIT-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is a chiral chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. The compound features a stereochemically defined 3-aminopiperidine scaffold, a privileged structure found in a range of biologically active molecules. The (R)-3-aminopiperidine motif is a key component in several approved therapeutics and investigational compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitors Linagliptin and Imigliptin , underscoring its value in drug discovery, particularly for metabolic diseases like type 2 diabetes. This specific chiral building block enables researchers to explore structure-activity relationships and develop targeted therapies with high potency and selectivity . As a synthetic intermediate, it is used in the construction of more complex molecules for screening and biological evaluation. The dihydrochloride salt form offers enhanced stability and solubility for handling in various experimental protocols. This product is intended for use in laboratory research only.

Properties

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-2-3-7(8)5-9;;/h7H,2-5,8H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGLCYRTQRISIT-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the protection of the amino group followed by cyclization and subsequent deprotection. For example, the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine using enzyme cascades has been reported . This method utilizes variants of galactose oxidase and imine reductase, leading to high enantiopurity and yields.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

Major products formed from these reactions include substituted piperidines, imines, and secondary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a valuable tool for studying receptor-ligand interactions.

Medicine

In medicine, ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, including neuroprotection and anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Properties
(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride 1018680-22-2 C₇H₁₄N₂O·2HCl 142.2 (base) Density: 1.042 g/cm³; Boiling Point: 273.6°C; pKa: 9.74; Storage: 2–8°C
(R)-3-Aminopiperidine dihydrochloride 334618-23-4 C₅H₁₂N₂·2HCl 173.08 Purity: >97.0%; High cost (e.g., 5g = JPY 8,000)
2-Amino-1,3-propanediol 534-03-2 C₃H₉NO₂ 91.10 Boiling Point: 115–116°C; Lower molar mass
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 C₈H₈N₂O₃ 180.16 Nitroaromatic structure; No classified health hazards (untested toxicology)
Key Observations:
  • Structural Differences: The target compound features a piperidine backbone, distinguishing it from the aliphatic 2-amino-1,3-propanediol and the nitroaromatic 1-(2-Amino-6-nitrophenyl)ethanone.
  • Salt Forms: The dihydrochloride salt of the target compound enhances solubility and stability compared to neutral analogs like 2-amino-1,3-propanediol .
  • Hazard Profile: While the target compound is classified as irritant , 1-(2-Amino-6-nitrophenyl)ethanone lacks formal hazard classification, though its toxicology remains understudied .

Biological Activity

(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride, a compound characterized by its piperidine structure and functional groups, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H15Cl2N2O, with a molecular weight of approximately 178.66 g/mol. Its structure includes a piperidine ring with an amino group and an ethanone moiety, enhancing its solubility and reactivity in biological systems.

Property Value
Molecular FormulaC7H15Cl2N2O
Molecular Weight178.66 g/mol
SolubilityHigh (in aqueous solutions)
SMILES NotationCC(N1CC@HCCC1)=O.[H]Cl

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. The compound acts as a ligand, modulating cellular signaling pathways which can lead to neuroprotective and anti-inflammatory effects. Specifically, it has shown potential in:

  • Neuroprotection : By interacting with neurotransmitter receptors, it may help in conditions like neurodegenerative diseases.
  • Anti-inflammatory Activity : It may inhibit pathways involved in inflammation, providing therapeutic benefits in inflammatory disorders.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound. Below are some key findings:

In Vitro Studies

  • Binding Affinity : Research indicates that this compound exhibits significant binding affinity for various receptors involved in the central nervous system, suggesting its role as a potential therapeutic agent for neurological disorders.
  • Efficacy in Disease Models : In animal models of diabetes and metabolic syndrome, compounds similar to this compound have demonstrated efficacy in reducing symptoms associated with these conditions .

Case Studies

A notable case study investigated the compound's effects on insulin sensitivity in a diet-induced obesity mouse model:

  • Study Design : Mice were administered varying doses of this compound over a period of 14 days.
  • Results : The treatment resulted in reduced baseline glucose levels and improved insulin sensitivity compared to control groups. Notably, the compound's administration did not lead to significant gastrointestinal side effects at lower doses .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is essential.

Compound Name Structure Features Biological Activity
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochlorideEnantiomer of (R)-isomerPotentially different receptor selectivity
2-(3-Aminopiperidin-1-yl)ethanolHydroxyl group instead of carbonylDifferent pharmacological effects
3-(Aminomethyl)pyridinePyridine ring instead of piperidineAltered receptor interactions

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and therapeutic applications.

Q & A

How can researchers optimize the synthesis of (R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride to achieve high enantiomeric purity?

Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. A chiral resolution approach using (R)-3-aminopiperidine dihydrochloride (a precursor) can be employed, followed by acetylation under controlled pH (6–7) to minimize racemization . Reaction monitoring via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis ensures enantiomeric excess (>98%). Post-synthesis, recrystallization in ethanol/water (3:1 v/v) at −20°C enhances purity .

What analytical techniques are recommended to resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Contradictions in crystallographic data (e.g., bond angles, torsion angles) may arise from disordered solvent molecules or protonation states. Use single-crystal X-ray diffraction (SC-XRD) with the SHELXL software for refinement, applying restraints for disordered atoms and validating hydrogen positions via Hirshfeld surface analysis . Pair with solid-state NMR (¹³C CP/MAS) to cross-verify protonation sites and hydrogen bonding networks .

How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

Methodological Answer:
Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 1M HCl/NaOH (40°C, 24h) and analyze via LC-MS to identify hydrolytic byproducts (e.g., 3-aminopiperidine or ethanone derivatives) .
  • Oxidative stress : Use 3% H₂O₂ at 25°C for 6h; monitor peroxide-mediated N-dealkylation.
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for dihydrochloride salts) .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:
Use density functional theory (DFT) to calculate absolute electronegativity (χ) and hardness (η) for predicting reactivity with biological targets (e.g., χ ≈ 4.5 eV, η ≈ 3.2 eV based on analogous piperidine derivatives) . Molecular dynamics (MD) simulations in lipid bilayers (e.g., CHARMM-GUI) can model blood-brain barrier permeability. ADMET predictors like SwissADME estimate logP (≈1.2) and solubility (≈25 mg/mL) .

How should researchers mitigate risks during handling due to the compound’s hygroscopic nature?

Methodological Answer:
Store in airtight containers under nitrogen at −20°C to prevent deliquescence . During handling, use a glovebox with <5% relative humidity. For weighing, pre-cool glassware to 4°C to minimize moisture absorption. Confirm stability via Karl Fischer titration (water content <0.5%) after prolonged storage .

What strategies validate the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) in PBS buffer (pH 7.4).
  • Cryo-EM : For large complexes, resolve binding poses at near-atomic resolution (e.g., 3.5 Å) .

How can researchers address discrepancies in biological assay results caused by counterion effects?

Methodological Answer:
Dihydrochloride counterions may alter solubility and membrane permeability. Compare activity against the freebase form in parallel assays. Use ion-pair chromatography (e.g., tetrabutylammonium bromide as mobile phase additive) to quantify counterion content and correlate with IC50 shifts .

What protocols ensure reproducibility in scaled-up synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor acetylation in real-time.
  • Design of Experiments (DoE) : Optimize temperature (20–30°C), stoichiometry (1:1.05 amine:acetylating agent), and mixing speed (300–500 rpm) .
  • Quality control : Validate batches via [α]D²⁵ (expected range: +15° to +18°) and ¹H-NMR (δ 1.45 ppm for CH3 in ethanone) .

How to differentiate between polymorphic forms and their impact on dissolution rates?

Methodological Answer:
Screen polymorphs using X-ray powder diffraction (XRPD) and Raman spectroscopy. Dissolution studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C identify bio-relevant forms. High-energy polymorphs (Form I) typically show 20–30% faster dissolution than stable forms (Form II) .

What in vitro models are suitable for assessing hepatotoxicity risks?

Methodological Answer:
Use primary human hepatocytes or HepG2 cells exposed to 10–100 µM of the compound for 48h. Measure ALT/AST release (ELISA) and mitochondrial membrane potential (JC-1 assay). Metabolite profiling via UPLC-QTOF-MS identifies reactive intermediates (e.g., quinone imines) linked to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.